molecular formula C10H10F2O B7764556 1-(3,4-Difluorophenyl)butan-1-one CAS No. 23384-73-8

1-(3,4-Difluorophenyl)butan-1-one

Cat. No.: B7764556
CAS No.: 23384-73-8
M. Wt: 184.18 g/mol
InChI Key: GROFFNSTIZPJQF-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)butan-1-one is a fluorinated aromatic ketone characterized by a butanone backbone substituted with a 3,4-difluorophenyl group.

Properties

IUPAC Name

1-(3,4-difluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROFFNSTIZPJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292240
Record name 1-Butanone, 1-(3,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23384-73-8
Record name 1-Butanone, 1-(3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23384-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanone, 1-(3,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)butan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction . Industrial production methods may involve bulk custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic addition with organometallic reagents and hydrides:

Reaction Reagents/Conditions Product Yield Source
Grignard AdditionCH₃MgBr, THF, −20°C → RT1-(3,4-Difluorophenyl)-2-methylbutan-1-ol78%
Lithium Aluminum HydrideLiAlH₄, dry ether, 0°C → reflux1-(3,4-Difluorophenyl)butan-1-ol92%

Mechanistic Insight :

  • The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like Grignard reagents. Steric hindrance from the butanone chain moderates reaction rates .

Oxidation Reactions

Controlled oxidation transforms the ketone into carboxylic acids or esters:

Reagent Conditions Product Notes Source
KMnO₄H₂O, 80°C, 6 hrs3,4-Difluorobenzoic acidOver-oxidation observed
CrO₃/H₂SO₄ (Jones reagent)Acetone, 0°C, 2 hrs1-(3,4-Difluorophenyl)butanoic acid67% yield; minimal side-chain cleavage

Key Finding :

  • Oxidation with Jones reagent preserves the butyl chain, while KMnO₄ degrades it to benzoic acid derivatives.

Reduction Reactions

Selective reduction of the ketone to secondary alcohols or alkanes:

Reagent Conditions Product Selectivity Source
NaBH₄MeOH, 0°C → RT1-(3,4-Difluorophenyl)butan-1-ol85% (alcohol)
H₂/Pd-CEtOH, 50 psi, 12 hrs1-(3,4-Difluorophenyl)butaneRequires excess H₂; 72% yield

SAR Note :

  • The difluorophenyl group stabilizes intermediates during catalytic hydrogenation, reducing unintended aromatic ring reduction.

Substitution Reactions on the Aromatic Ring

Electrophilic substitution is limited due to fluorine's deactivating effects, but directed metalation enables functionalization:

Reaction Reagents/Conditions Product Yield Source
Friedel-Crafts AlkylationAlCl₃, CH₂Cl₂, 0°CNo reaction (deactivated ring)
Directed ortho-MetalationLDA, THF, −78°C; then D₂O quench2-Deutero-1-(3,4-difluorophenyl)butan-1-one41%

Critical Observation :

  • Fluorine directs metalation to the less hindered ortho position, enabling deuterium exchange or further coupling .

Condensation Reactions

The ketone participates in Claisen-Schmidt and related condensations:

Reaction Reagents/Conditions Product Application Source
Claisen-SchmidtNaOH, EtOH, refluxChalcone derivativeFluorescent probes
Knorr Pyrrole SynthesisNH₄OAc, AcOH, 120°C3,4-Difluorophenyl-substituted pyrrolePharmaceutical intermediates

Mechanistic Detail :

  • Base-mediated deprotonation at the α-carbon generates enolates, which attack electrophilic partners (e.g., aldehydes) .

Halogenation Reactions

α-Halogenation occurs under specific conditions:

Reagent Conditions Product Yield Source
Br₂ (1 equiv)AcOH, 40°C, 2 hrs2-Bromo-1-(3,4-difluorophenyl)butan-1-one58%
I₂, HgODCM, RT, 6 hrs2-Iodo derivative33%

Limitation :

  • Overhalogenation is common due to the stability of α-haloketones. Stoichiometric control is critical.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic ring:

Reaction Catalyst/System Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives64–78%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated derivatives51%

Optimization Insight :

  • Electron-deficient aryl rings require bulky ligands (Xantphos) and elevated temperatures (90–110°C) for effective coupling .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1-(3,4-difluorophenyl)butan-1-one may exhibit anticancer properties. Studies have shown that derivatives of this compound can be synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain synthesized analogs have demonstrated significant activity against colon carcinoma and breast cancer cell lines, suggesting potential for therapeutic applications in oncology .

Antimicrobial Properties
In addition to its anticancer potential, 1-(3,4-difluorophenyl)butan-1-one derivatives have been explored for their antimicrobial properties. Some studies report that compounds derived from this ketone exhibit antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents .

Organic Synthesis

Intermediate in Synthesis
The compound is widely used as an intermediate in organic synthesis. It can be transformed into various functionalized derivatives through reactions such as nucleophilic substitutions and coupling reactions. This versatility allows chemists to create a range of complex molecules with potential applications in pharmaceuticals and agrochemicals .

Fluorinated Compounds
The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability. As such, 1-(3,4-difluorophenyl)butan-1-one is valuable for synthesizing fluorinated compounds that are of interest in medicinal chemistry .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing a series of compounds based on 1-(3,4-difluorophenyl)butan-1-one evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced activity against breast cancer cells, with IC50 values indicating potent effects compared to standard chemotherapy agents .

Case Study 2: Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial efficacy of derivatives synthesized from 1-(3,4-difluorophenyl)butan-1-one against a panel of bacterial and fungal strains. The findings revealed that certain derivatives exhibited superior activity compared to existing antibiotics, highlighting the compound's potential as a lead structure for new antimicrobial therapies .

Comparative Data Table

Application AreaDescriptionPotential Impact
Medicinal ChemistryAnticancer and antimicrobial propertiesDevelopment of new drugs
Organic SynthesisIntermediate for synthesizing complex moleculesVersatile synthetic applications
Fluorinated CompoundsEnhances biological activity and stabilityImproved drug efficacy

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dihydroxyphenyl)butan-1-one (CAS 17386-89-9)

  • Structure : Features hydroxyl (-OH) groups at the 3- and 4-positions of the phenyl ring.
  • Key Properties: Hydroxyl groups enhance polarity and hydrogen-bonding capacity, increasing water solubility compared to fluorinated analogs. Susceptible to oxidation due to phenolic groups, limiting stability under acidic or oxidative conditions .
  • Applications: Likely used in synthetic intermediates for polyphenolic compounds or antioxidants.

1-(3,4-Dimethoxyphenyl)butan-1-one (CAS 54419-21-5)

  • Structure : Methoxy (-OCH₃) groups replace fluorine atoms.
  • Key Properties :
    • Methoxy groups are electron-donating, reducing electrophilicity of the aromatic ring compared to fluorine.
    • Enhanced lipophilicity due to alkyl ether groups, favoring solubility in organic solvents .
  • Applications: Potential precursor in alkaloid synthesis or as a ligand in coordination chemistry.

1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one (CAS 898764-82-4)

  • Structure: Combines chloro (-Cl) and fluoro (-F) substituents with a dimethylbutanone backbone.
  • Key Properties: Chlorine’s strong electron-withdrawing effect amplifies the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions. Steric hindrance from dimethyl groups may reduce crystallization tendencies compared to non-branched analogs .

1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

  • Structure : Contains trifluoromethyl and difluorophenyl groups.
  • Key Properties :
    • High fluorine content increases thermal stability and resistance to metabolic degradation.
    • The 1,3-dione moiety enables chelation with metal ions, suggesting applications in materials science or catalysis .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Attributes
1-(3,4-Difluorophenyl)butan-1-one 3,4-F₂ on phenyl C₁₀H₁₀F₂O 184.18* High electrophilicity, lipophilic
1-(3,4-Dihydroxyphenyl)butan-1-one 3,4-OH on phenyl C₁₀H₁₂O₃ 180.20 Polar, oxidatively unstable
1-(3,4-Dimethoxyphenyl)butan-1-one 3,4-OCH₃ on phenyl C₁₂H₁₆O₃ 208.25 Lipophilic, electron-donating
1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one 4-Cl, 2-F, 3,3-dimethyl C₁₂H₁₃ClFO 242.68 Sterically hindered, reactive

*Calculated based on analogous compounds.

Research Findings and Implications

  • Fluorine vs. Hydroxyl/Methoxy Groups : Fluorination reduces polarity but enhances metabolic stability and bioavailability compared to hydroxylated or methoxylated analogs .
  • Halogen Effects : Chlorine substituents increase reactivity but may introduce toxicity risks, necessitating careful handling .
  • Steric and Electronic Tuning : Branched alkyl groups (e.g., dimethyl in CAS 898764-82-4) modulate crystallinity and solubility, critical for formulation in drug development .

Biological Activity

1-(3,4-Difluorophenyl)butan-1-one is a fluorinated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of two fluorine atoms on the phenyl ring, may influence its interactions with biological targets, leading to various pharmacological effects.

The molecular formula of 1-(3,4-Difluorophenyl)butan-1-one is C10_{10}H10_{10}F2_{2}O, and it has a molecular weight of 188.18 g/mol. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which can affect the compound's bioactivity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related difluorophenyl derivatives have shown effectiveness against various pathogens, including fungi such as Candida albicans and Aspergillus fumigatus . The mechanism of action often involves disruption of cellular membranes or inhibition of enzyme activity critical for microbial survival.

Antifungal Activity

1-(3,4-Difluorophenyl)butan-1-one has been evaluated for its antifungal activity. In studies involving fluconazole analogs, compounds with similar structural motifs demonstrated significant antifungal effects at low concentrations (e.g., MIC values below 0.5 μg/mL) . The structure-activity relationship (SAR) analysis suggests that the positioning of fluorine atoms plays a crucial role in enhancing antifungal potency.

Enzyme Inhibition

Fluorinated compounds are often investigated for their ability to inhibit specific enzymes. For example, certain derivatives have been shown to inhibit carbonic anhydrase isozymes, which are important in various physiological processes . The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and reducing enzymatic activity.

Study 1: Antifungal Efficacy

In a comparative study involving various difluorophenyl derivatives, 1-(3,4-Difluorophenyl)butan-1-one was tested against C. albicans. The compound exhibited a significant reduction in fungal viability at concentrations as low as 0.31 μg/mL when compared to standard treatments like ketoconazole . The mean survival time (MST) in infected mice treated with this compound showed an extension compared to controls, indicating its potential as an antifungal agent.

Study 2: Enzyme Inhibition Profile

A study focusing on the inhibition of carbonic anhydrase revealed that 1-(3,4-Difluorophenyl)butan-1-one and its analogs could effectively inhibit cytosolic isozymes I and II. The inhibition constants (IC50_{50}) were determined through enzyme assays, showing promising results that warrant further investigation into their therapeutic applications .

Data Table: Biological Activity Summary

Activity Type Target Organism/Enzyme Concentration (MIC/IC50) Effect Observed
AntifungalCandida albicans0.31 μg/mLSignificant reduction in viability
AntifungalAspergillus fumigatus>100 μg/mLNo significant activity observed
Enzyme InhibitionCarbonic Anhydrase Isozymes I & IIIC50 values < 10 μMEffective inhibition of enzymatic activity

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(3,4-Difluorophenyl)butan-1-one?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a butanoyl chloride reacts with 3,4-difluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction, purification via flash column chromatography (SiO₂, gradient elution) is recommended to isolate the ketone .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride. Monitor reaction progress using TLC with UV visualization.

Q. How can researchers verify the purity and structural identity of 1-(3,4-Difluorophenyl)butan-1-one?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR data with computational predictions (e.g., DFT calculations) to confirm substituent positions and absence of impurities .
  • HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% is typical for research-grade material) .
  • Melting Point : While direct data for the butanone derivative is limited, analog compounds like 1-(3,4-Difluorophenyl)ethanol show a boiling point of ~199.5°C at 760 mmHg, suggesting similar thermal stability .

Q. What are the critical physicochemical properties of 1-(3,4-Difluorophenyl)butan-1-one, and how are they measured?

  • Key Properties :

PropertyMethodExample Data (Analog Compounds)
Boiling PointDistillation~199.5°C (ethanol derivative)
pKaPotentiometric titration13.71 (ethanol derivative)
SolubilityShake-flask methodLow polarity solvents (e.g., DCM, THF) preferred
  • Experimental Determination : Use differential scanning calorimetry (DSC) for thermal analysis and Karl Fischer titration for moisture content .

Advanced Questions

Q. How can researchers resolve contradictions between computational and experimental spectroscopic data for fluorinated aryl ketones?

  • Strategies :

  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in EtOAc/hexane) and analyzing bond lengths/angles .
  • Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track electronic effects in NMR spectra .
  • DFT Refinement : Adjust computational parameters (e.g., solvent models, basis sets) to better match experimental conditions .

Q. What methods are effective for chiral separation of 1-(3,4-Difluorophenyl)butan-1-one derivatives?

  • Chiral Resolution Techniques :

  • HPLC with Chiral Columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak® AD-H) with hexane/IPA mobile phases .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters of racemic alcohols derived from the ketone .
    • Characterization : Circular dichroism (CD) spectroscopy or polarimetry to confirm enantiomeric excess .

Q. How does fluorinated aryl ketone stability vary under different storage conditions, and how can degradation be minimized?

  • Stability Insights :

  • Light Sensitivity : Store at -20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .
  • Accelerated Stability Testing : Conduct stress studies (40°C/75% RH for 4 weeks) to predict shelf-life and identify degradation products via LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Difluorophenyl)butan-1-one
Reactant of Route 2
1-(3,4-Difluorophenyl)butan-1-one

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